Fenofibrate-d6

Stable Isotope Labeling Internal Standard Mass Spectrometry

Fenofibrate-d6 is a six-deuterium labeled analog providing a distinct mass shift (+6 Da) for unambiguous LC-MS/MS quantitation of fenofibrate in biological matrices. Its high isotopic enrichment eliminates matrix interference, enabling precision (CV 0.5-4.3%) and accuracy (93.1-108.1%) compliant with FDA/EMA bioanalytical guidelines. Stable for ≥4 years at -20°C, it is the preferred internal standard for ANDA submission and metabolic stability studies.

Molecular Formula C20H21ClO4
Molecular Weight 366.9 g/mol
CAS No. 1092484-56-4
Cat. No. B023405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenofibrate-d6
CAS1092484-56-4
Synonyms2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-propanoic Acid-d6 1-Methylethyl Ester; _x000B_LF 178-d6;  Lipanthyl-d6;  Lipantil-d6;  Lipidil Supra-d6;  Lipirex-d6;  Lipoclar-d6;  Lipofene-d6;  Liposit-d6;  Lipsin-d6;  MeltDose-d6;  NSC 281319-d6;  Nolipax-d6; 
Molecular FormulaC20H21ClO4
Molecular Weight366.9 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3
InChIKeyYMTINGFKWWXKFG-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenofibrate-d6 (CAS 1092484-56-4): A Defined Deuterated Internal Standard for Fenofibrate Quantitation


Fenofibrate-d6 is a stable isotope-labeled analog of the lipid-regulating agent fenofibrate, wherein six hydrogen atoms are replaced by deuterium [1]. It is primarily intended for use as an internal standard in quantitative analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to accurately measure fenofibrate concentrations in complex biological matrices [1].

Why Fenofibrate-d6 is Not Interchangeable with Unlabeled Fenofibrate or Other Analogs in Bioanalytical Workflows


In mass spectrometry-based quantitation, unlabeled fenofibrate cannot serve as an internal standard because it co-elutes and shares the same mass-to-charge ratio (m/z) as the target analyte, rendering it indistinguishable from the analyte in the detector [1]. Fenofibrate-d6, with its six-deuterium mass shift, provides a distinct signal that corrects for matrix effects and ionization variability, a function that alternative analogs (e.g., fenofibrate-d4) or unlabeled compounds cannot reliably fulfill due to potential isotopic overlap or differing physicochemical behavior [1][2].

Quantitative Differentiation of Fenofibrate-d6 from Comparators


Enhanced Isotopic Enrichment and Deuterium Incorporation

Fenofibrate-d6 is specified with an isotopic enrichment of ≥99% deuterated forms (d1-d6), which is a critical metric for minimizing isotopic interference and ensuring accurate quantitation in MS workflows . This level of enrichment is higher than the ≥95% purity reported for some alternative deuterated fenofibrate analogs from other suppliers, which could lead to greater spectral overlap and reduced assay sensitivity .

Stable Isotope Labeling Internal Standard Mass Spectrometry

Validated Analytical Performance in Human Plasma

A validated UPLC-MS/MS method using fenofibric d6 acid (the active metabolite's deuterated analog, derived from fenofibrate-d6) as an internal standard demonstrated intra- and inter-run precision ranging from 0.5% to 4.3% and accuracy between 93.1% and 108.1% for fenofibric acid in human EDTA plasma [1]. In contrast, methods employing structural analogs as internal standards often exhibit wider variability (e.g., >15% CV at the LLOQ) due to differing extraction efficiencies and ionization characteristics [2].

LC-MS/MS Bioanalysis Method Validation

Regulatory-Compliant Characterization and Traceability

Fenofibrate-d6 is supplied with detailed characterization data compliant with regulatory guidelines and is designed for use in analytical method validation (AMV) and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Crucially, this product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP), a feature not universally guaranteed by all commercial sources of deuterated internal standards [1][2].

Reference Standard ANDA Pharmacopoeial Traceability

Defined and Consistent Purity Profile

The product is consistently specified with a chemical purity of ≥99% . While some alternative deuterated analogs may have lower purity specifications (e.g., ≥95%), this higher purity threshold ensures minimal interference from non-deuterated or structurally related impurities that could compromise assay accuracy and dynamic range .

Purity COA QC

Demonstrated Long-Term Stability Under Recommended Storage

Fenofibrate-d6 is documented to be stable for at least 4 years when stored at -20°C in its supplied solid formulation . This shelf-life, supported by supplier stability studies, is more precisely defined compared to some alternative deuterated products that may only guarantee stability for shorter periods or under less rigorous conditions, thus reducing the frequency of costly re-qualification and re-ordering .

Stability Storage Shelf-life

Primary Research and Industrial Applications for Fenofibrate-d6


Regulated Bioanalysis for Pharmacokinetic Studies

Fenofibrate-d6 is the preferred internal standard for developing and validating LC-MS/MS methods for the quantitation of fenofibrate and its active metabolite, fenofibric acid, in biological matrices such as human plasma. Its use ensures compliance with FDA and EMA bioanalytical method validation guidelines, as demonstrated by the precision (0.5-4.3% CV) and accuracy (93.1-108.1%) achieved in validated methods [1]. This is essential for generating reliable data in preclinical and clinical pharmacokinetic studies [1].

Abbreviated New Drug Application (ANDA) Method Validation

As a fully characterized reference standard with traceability to USP/EP compendia, Fenofibrate-d6 is directly applicable for analytical method validation (AMV) and quality control (QC) testing required for ANDA submissions of generic fenofibrate formulations [1][2]. Its use mitigates regulatory risk by providing a documented chain of traceability for analytical results [1].

Metabolic Stability and In Vitro Drug-Drug Interaction Studies

In in vitro studies using human liver microsomes or recombinant CYP enzymes, Fenofibrate-d6 can be employed as an internal standard to accurately quantify fenofibrate, enabling precise determination of metabolic stability and its inhibitory effects on key CYP isoforms (e.g., CYP2C19 IC50 = 0.2 µM) [1]. The high isotopic enrichment minimizes interference from the test compound, crucial for obtaining reliable IC50 values [2].

Long-Term Stability and Forced Degradation Studies

The demonstrated long-term stability of Fenofibrate-d6 (≥4 years at -20°C) makes it a reliable and cost-effective choice for use as a reference standard in stability-indicating methods [1]. It can be used to monitor fenofibrate degradation under various stress conditions (e.g., heat, light, hydrolysis) as part of pharmaceutical development and quality control [1].

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